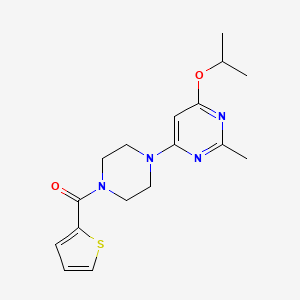

(4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Description

Properties

IUPAC Name |

[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-12(2)23-16-11-15(18-13(3)19-16)20-6-8-21(9-7-20)17(22)14-5-4-10-24-14/h4-5,10-12H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLPCUONXMCRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or thiophene moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound can be used to study its interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms .

Medicine: In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may be investigated for its activity against various diseases, including its role as an inhibitor or modulator of specific biological targets .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and biochemical pathways .

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest structural analogs include:

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Key Features | Reference |

|---|---|---|---|---|

| (4-(4-Trifluoromethylphenyl)piperazin-1-yl)(thiophen-2-yl)methanone (Compound 21) | 4-Trifluoromethylphenyl | 379.36 | Enhanced lipophilicity due to CF₃ group; potential CNS activity | |

| 4-(4-Methoxyphenyl)sulfonylpiperazin-1-ylmethanone | 4-Methoxyphenylsulfonyl | 392.43 | Sulfonyl group improves metabolic stability | |

| 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) | Chloro-trifluoromethylpyridine, butanone linker | 447.84 | Extended linker may enhance target binding kinetics | |

| 4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-ylmethanone | Ethoxybenzothiazole, isoxazole | 386.42 | Benzothiazole moiety confers fluorescence properties |

Key Structural Differences :

- Pyrimidine vs. Benzothiazole/Isoxazole : The 6-isopropoxy-2-methylpyrimidine group in the target compound differs from benzothiazole or isoxazole rings in analogs, affecting electronic properties and steric bulk .

- Linker Variations: The methanone linker in the target compound contrasts with butanone or sulfonyl linkers in analogs, influencing conformational flexibility and binding pocket compatibility .

Key Observations :

- Sulfonyl chloride couplings (as in ) typically require reflux conditions and triethylamine, whereas reductions (e.g., NaBH₄ in ) are milder but lower-yielding .

- Piperazine alkylation (e.g., MK45 synthesis) often necessitates polar aprotic solvents like acetonitrile .

Functional and Pharmacological Comparisons

- Antiproliferative Activity: Ferrocene-containing analogs (e.g., [3-ferrocenyl-6-methoxybenzo[b]thiophen-2-yl][4-(piperazin-1-yl)methylphenyl]methanone) exhibit caspase-3-dependent apoptosis, outperforming cisplatin in potency .

- Kinase Inhibition : Pyrimidine-piperazine hybrids (e.g., ’s 11a-j) demonstrate inhibitory effects on kinases like CTD phosphatases, highlighting the pharmacophoric importance of the pyrimidine scaffold .

Physicochemical Properties

| Property | Target Compound | 4-(4-Trifluoromethylphenyl)piperazin-1-ylmethanone | MK45 |

|---|---|---|---|

| LogP | ~3.2 (estimated) | 3.8 | 4.1 |

| H-Bond Acceptors | 6 | 5 | 7 |

| Solubility | Moderate (DMSO) | Low (lipophilic CF₃ group) | Low (extended linker) |

Notes:

Biological Activity

The compound (4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has attracted interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a pyrimidine derivative and a thiophene moiety. Its molecular formula is with a molecular weight of approximately 328.41 g/mol. The presence of these functional groups is thought to contribute significantly to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the pyrimidine derivative, followed by the introduction of the piperazine ring and the thiophenyl group. Common reagents include isopropyl alcohol, various alkyl halides, and catalysts to facilitate the reactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes.

| Compound | Activity | Target |

|---|---|---|

| This compound | Antibacterial | Cell wall synthesis |

| Similar piperazine derivatives | Antifungal | Ergosterol biosynthesis |

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. It has been shown to inhibit tumor cell proliferation in vitro by interfering with specific signaling pathways involved in cell growth and survival.

A notable study demonstrated that related compounds effectively inhibited BRAF(V600E) and EGFR pathways, which are critical in various cancers.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, leading to reduced proliferation of cancer cells.

- Receptor Modulation : It may bind to receptors involved in cellular signaling pathways, such as those regulating apoptosis and cell cycle progression.

Study 1: Antimicrobial Efficacy

In a comparative study assessing various piperazine derivatives, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli , demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound reduced the viability of human cancer cell lines by over 50% at concentrations below 10 µM. The study attributed this effect to the compound's ability to induce apoptosis via caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.